

Application Notes & Protocols: Ultrasound-Assisted Deep Eutectic Solvent Extraction of Macranthoidin B

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Compound of Interest		
Compound Name:	Macranthoidin B	
Cat. No.:	B1139210	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

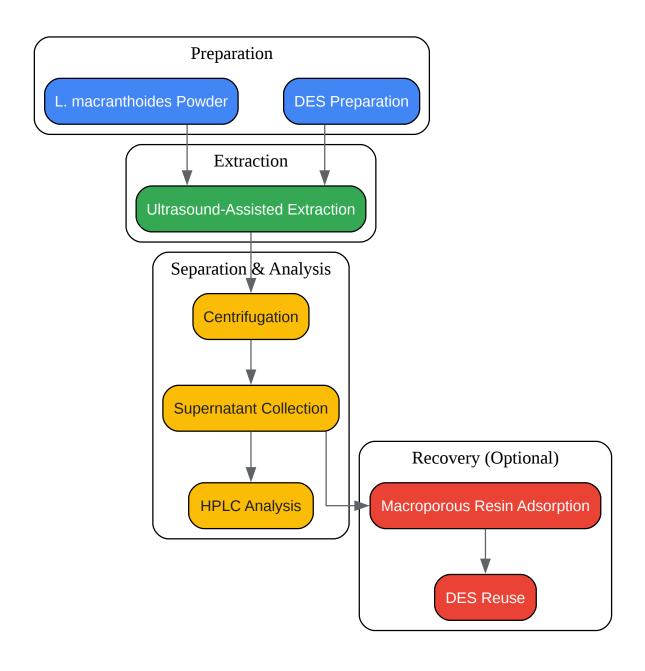
Macranthoidin B, a principal bioactive triterpenoid saponin isolated from Lonicera macranthoides, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antiviral activities.[1][2] Traditional methods for its extraction often involve the use of volatile organic solvents, which pose environmental and safety concerns. This has led to the exploration of greener and more efficient extraction techniques. Ultrasound-assisted extraction (UAE) utilizing deep eutectic solvents (DES) has emerged as a promising, environmentally friendly, and highly efficient alternative.[3][4][5] DESs are a new class of green solvents with advantageous properties such as low toxicity, biodegradability, and ease of preparation.[6][7] The synergistic effect of ultrasonic cavitation and the unique solvent properties of DES can significantly enhance the extraction efficiency of bioactive compounds from plant matrices.[8]

This document provides a detailed protocol for the ultrasound-assisted deep eutectic solvent extraction of **Macranthoidin B** from Lonicera macranthoides. The presented methodology is based on optimized conditions to maximize extraction yield and provides a sustainable and efficient alternative to conventional methods.

Experimental Workflow



The overall workflow for the ultrasound-assisted DES extraction of **Macranthoidin B** is depicted below.



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Caption: Workflow for **Macranthoidin B** extraction.

Quantitative Data Summary



The following tables summarize the key quantitative data from the optimization of the ultrasound-assisted DES extraction of **Macranthoidin B**.

Table 1: Screening of Deep Eutectic Solvents for Macranthoidin B Extraction

DES Composition (Molar Ratio)	Hydrogen Bond Donor (HBD)	Hydrogen Bond Acceptor (HBA)	Yield of MB and DB (mg/g)
ChCl:EG (1:2)	Ethylene glycol	Choline chloride	85.25 ± 4.8
ChCl:Glycerol (1:2)	Glycerol	Choline chloride	78.43 ± 3.9
ChCl:Urea (1:2)	Urea	Choline chloride	72.56 ± 3.6
ChCl:Lactic Acid (1:2)	DL-Lactic acid	Choline chloride	68.91 ± 3.4
Betaine:EG (1:2)	Ethylene glycol	Betaine	75.14 ± 3.7
Betaine:Glycerol (1:2)	Glycerol	Betaine	71.32 ± 3.5
Betaine:Urea (1:2)	Urea	Betaine	65.88 ± 3.3
Betaine:Lactic Acid (1:2)	DL-Lactic acid	Betaine	62.45 ± 3.1
50% Ethanol (Conventional)	-	-	70.83 ± 3.5
Water (Conventional)	-	-	25.47 ± 1.3
Methanol (Conventional)	-	-	53.69 ± 2.7
Ethanol (Conventional)	-	-	48.92 ± 2.4
Data adapted from a study on the extraction of Macranthoidin B and Dipsacoside B.[4][5]			

Table 2: Optimal Conditions for Ultrasound-Assisted DES Extraction



Parameter	Optimal Value
DES Composition	Choline chloride:Ethylene glycol (1:2 molar ratio)
Water Content in DES	40% (v/v)
Extraction Temperature	51 °C
Extraction Time	43 minutes
Liquid-Solid Ratio	22 mL/g
Ultrasonic Power	280 W
These conditions were determined using single-factor experiments and a Box-Behnken design. [3][4][5]	

Table 3: Comparison of Extraction Yields

Extraction Method	Yield of MB and DB (mg/g)
Optimized DES-UAE	101.82 ± 3.7
50% Methanol Ultrasonic Extraction	78.27
50% Methanol Ultrasonic Extraction (different flowering stage)	75.13
Traditional n-butanol Extraction	2.62
The DES-UAE method showed a 1.2- to 4-fold increase in extraction efficiency compared to traditional methods.[3][4]	

Experimental Protocols

1. Preparation of the Deep Eutectic Solvent (DES)



This protocol describes the preparation of the optimal DES, Choline chloride:Ethylene glycol (ChCl:EG) with 40% water content.

		ıls:

- Choline chloride (ChCl)
- Ethylene glycol (EG)
- Deionized water
- Magnetic stirrer with heating
- Beaker
- Graduated cylinder

Procedure:

- Weigh Choline chloride and Ethylene glycol in a 1:2 molar ratio.
- Add the components to a beaker.
- Add 40% (v/v) deionized water to the mixture.
- Place the beaker on a magnetic stirrer with heating.
- Stir the mixture at 60-80 °C until a clear, homogeneous liquid is formed.
- Allow the DES to cool to room temperature before use.
- 2. Ultrasound-Assisted Extraction (UAE) of Macranthoidin B

This protocol details the optimized UAE procedure for extracting **Macranthoidin B** from Lonicera macranthoides.

Materials:

Dried Lonicera macranthoides powder



- Prepared ChCl:EG DES (with 40% water)
- Ultrasonic bath or probe system with temperature and power control
- Extraction vessel (e.g., flask or beaker)
- Centrifuge and centrifuge tubes
- Procedure:
 - Weigh a specific amount of Lonicera macranthoides powder.
 - Add the powder to the extraction vessel.
 - Add the prepared DES at a liquid-solid ratio of 22 mL/g.
 - Place the extraction vessel in the ultrasonic bath.
 - Set the ultrasonic power to 280 W and the temperature to 51 °C.
 - Perform the extraction for 43 minutes.
 - After extraction, transfer the mixture to centrifuge tubes.
 - Centrifuge the mixture to separate the supernatant from the solid residue.
 - Collect the supernatant containing the extracted Macranthoidin B for further analysis.
- 3. Quantification of **Macranthoidin B** by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of **Macranthoidin B**.

- Materials:
 - Supernatant from the extraction
 - Macranthoidin B reference standard
 - Acetonitrile (HPLC grade)

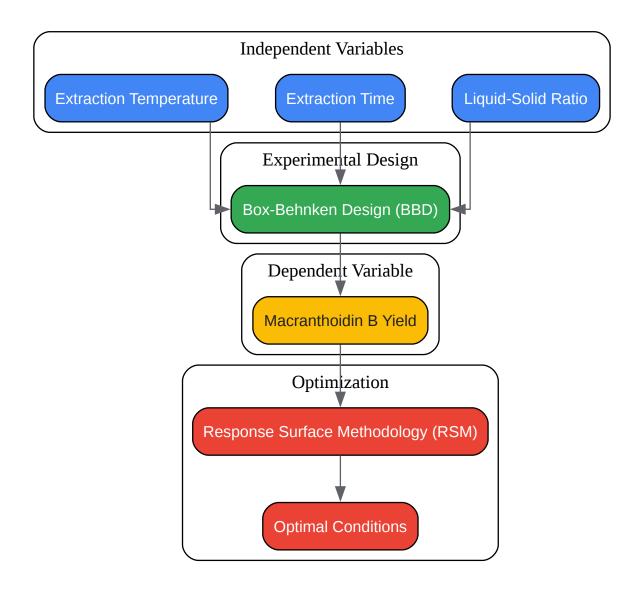


- Formic acid or Acetic acid (HPLC grade)
- Deionized water (HPLC grade)
- Syringe filters (0.22 or 0.45 μm)
- HPLC system with a C18 column
- Procedure:
 - Prepare a stock solution of the **Macranthoidin B** reference standard.
 - Create a series of calibration standards by diluting the stock solution.
 - o Filter the collected supernatant and the calibration standards through a syringe filter.
 - Set up the HPLC system with a suitable mobile phase gradient. An example gradient is
 Acetonitrile and 0.4% Acetic acid in water.[9]
 - Inject the standards and samples onto the HPLC column.
 - Detect Macranthoidin B using a UV detector at an appropriate wavelength.
 - Construct a calibration curve from the peak areas of the standards.
 - Quantify the amount of Macranthoidin B in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Logical Relationships

The logical relationship in the optimization of the extraction process using a Box-Behnken Design (BBD) is illustrated below.





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Caption: Box-Behnken design for extraction optimization.

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